molecular formula C11H10N2O2S B1586538 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole CAS No. 59834-07-0

4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole

Cat. No. B1586538
CAS RN: 59834-07-0
M. Wt: 234.28 g/mol
InChI Key: LIGGKGOCYSZEDL-UHFFFAOYSA-N
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Description

4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole is a compound that has gained significant attention from the scientific community due to its potential applications in various fields. This chemical compound is also known as EPPT and has a molecular formula of C11H10N2O2S.

Scientific Research Applications

Antimicrobial and Antibacterial Activity

  • Synthesis and Characterization for Antimicrobial Use : Thiadiazole derivatives, including structures similar to 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole, have been synthesized and shown strong antimicrobial activity against various pathogens. This suggests potential use as antibiotics due to their low genotoxicity and high antimicrobial efficacy (Al-Smadi et al., 2019).
  • In Silico Analysis and Antibacterial Screening : Thiadiazole derivatives have been synthesized and evaluated for antibacterial inhibition. Studies include molecular docking, ADMET, and molecular dynamics analyses, indicating potential applications in the medicinal field (Mali et al., 2019).

Agricultural and Horticultural Use

  • Effects on Plant Physiology : Research has explored the effects of synthetic thiadiazole compounds on plants, including alterations in γ-aminobutyric acid levels, reactive oxygen species accumulation, and impacts on carbohydrate and protein levels. This suggests applications in agriculture and horticulture (Al-Quraan et al., 2015).

Biochemical and Pharmaceutical Research

  • Binding to Human Serum Albumin : A thiadiazole derivative has been studied for its binding characteristics with human serum albumin. This research is essential for understanding the pharmacokinetic mechanisms of drugs containing thiadiazole derivatives (Karthikeyan et al., 2017).

Synthesis and Structural Analysis

  • Crystal Structure Analysis : The synthesis of thiadiazole derivatives and their structural analysis through X-ray crystallography have been conducted. This is crucial for the development of new compounds and understanding their physical properties (Obreza & Perdih, 2012).

Potential in Nematocidal Applications

  • Nematocidal Activities : Research on thiadiazole derivatives has shown promising nematocidal activities, suggesting potential use in pest control and agricultural applications (Liu et al., 2022).

properties

IUPAC Name

4-[4-(oxiran-2-ylmethoxy)phenyl]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-3-9(14-5-10-6-15-10)4-2-8(1)11-7-16-13-12-11/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGGKGOCYSZEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C3=CSN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371836
Record name 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole

CAS RN

59834-07-0
Record name 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.112 g. of sodium hydroxide in 10 ml. of water is added 0.499 g. of 4-(4-hydroxyphenyl)1,2,3-thiadiazole and to the resulting solution is added dropwise, under stirring, 0.66 ml. of epibromohydrin, in a 5 minute period. The reaction mixture is stirred for 48 hours and extracted several times with ethyl acetate. The combined organic extracts are washed with water to neutrality, dried over anhydrous sodium sulfate and evaporated to dryness under vacuo. The semisolid residue is crystallized from methylene chloride-hexane to yield the pure 4-[4(2,3-epoxypropoxy)phenyl] 1,2,3-thiadiazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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